molecular formula C17H11N3O2 B12461503 4-amino-2-phenyl-5H-chromeno[4,3-d]pyrimidin-5-one

4-amino-2-phenyl-5H-chromeno[4,3-d]pyrimidin-5-one

Cat. No.: B12461503
M. Wt: 289.29 g/mol
InChI Key: CEDHRNOFGZFGGU-UHFFFAOYSA-N
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Description

4-amino-2-phenyl-5H-chromeno[4,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-phenyl-5H-chromeno[4,3-d]pyrimidin-5-one typically involves a multicomponent reaction. One common method includes the reaction of 3-formylchromones, amines, and paraformaldehyde under microwave-promoted, catalyst-free, and solvent-free conditions. This method delivers the desired chromeno-pyrimidine derivatives in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include scaling up the microwave-promoted multicomponent reaction and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-phenyl-5H-chromeno[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromeno-pyrimidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-phenyl-5H-chromeno[4,3-d]pyrimidin-5-one is unique due to its specific structural features, which contribute to its potent biological activities. Its ability to inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

4-amino-2-phenylchromeno[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C17H11N3O2/c18-15-13-14(11-8-4-5-9-12(11)22-17(13)21)19-16(20-15)10-6-2-1-3-7-10/h1-9H,(H2,18,19,20)

InChI Key

CEDHRNOFGZFGGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=N2)N)C(=O)OC4=CC=CC=C43

Origin of Product

United States

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